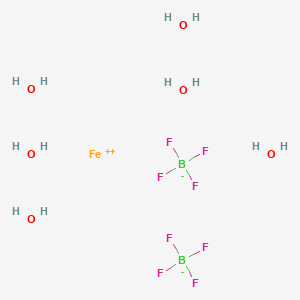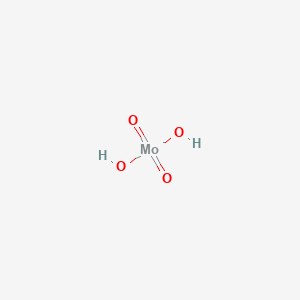
ISOPOPYLPHENYLPHOSPHINCHLORID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPOPYLPHENYLPHOSPHINCHLORID is an organophosphorus compound with the molecular formula C9H12ClOP It is a derivative of phosphinic acid and contains a phenyl group, a propan-2-yl group, and a phosphinic chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
ISOPOPYLPHENYLPHOSPHINCHLORID can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with propan-2-yl chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of phenyl(propan-2-yl)phosphinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ISOPOPYLPHENYLPHOSPHINCHLORID undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.
Oxidation and Reduction: The compound can be oxidized to form phosphinic acids or reduced to form phosphine oxides.
Hydrolysis: In the presence of water or aqueous base, phenyl(propan-2-yl)phosphinic chloride can hydrolyze to form phenyl(propan-2-yl)phosphinic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide), water
Major Products Formed
Phosphinic Derivatives: Formed through substitution reactions
Phosphinic Acids: Formed through oxidation or hydrolysis
Phosphine Oxides: Formed through reduction
Scientific Research Applications
ISOPOPYLPHENYLPHOSPHINCHLORID has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl(propan-2-yl)phosphinic chloride involves its interaction with nucleophilic sites on target molecules. The phosphinic chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable phosphinic derivatives. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds.
Comparison with Similar Compounds
ISOPOPYLPHENYLPHOSPHINCHLORID can be compared with other similar compounds, such as:
Phenylphosphinic Acid: Lacks the propan-2-yl group and has different reactivity and applications.
Propan-2-ylphosphinic Acid: Lacks the phenyl group and has different chemical properties.
Phenylphosphonous Dichloride: Contains two chlorine atoms and has different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both phenyl and propan-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable compound in medicinal chemistry and industrial applications.
Properties
CAS No. |
13213-43-9 |
|---|---|
Molecular Formula |
C9H12ClOP |
Molecular Weight |
202.62 g/mol |
IUPAC Name |
[chloro(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
MJRQEECLCDXNNN-UHFFFAOYSA-N |
SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)










